molecular formula C13H9N3O2 B13887247 4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide

4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide

Cat. No.: B13887247
M. Wt: 239.23 g/mol
InChI Key: BMVVRWKAFWASAG-UHFFFAOYSA-N
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Description

4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a cyano group attached to the benzene ring and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-oxo-1H-pyridin-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The cyano and pyridinone groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(2-oxo-1H-pyridin-4-yl)benzamide
  • 4-cyano-N-(2-oxo-1H-pyridin-2-yl)benzamide
  • 4-cyano-N-(3-oxo-1H-pyridin-2-yl)benzamide

Uniqueness

4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano group enhances its reactivity and potential for further functionalization, while the pyridinone moiety contributes to its binding affinity and specificity in biological systems .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide

InChI

InChI=1S/C13H9N3O2/c14-8-9-3-5-10(6-4-9)12(17)16-11-2-1-7-15-13(11)18/h1-7H,(H,15,18)(H,16,17)

InChI Key

BMVVRWKAFWASAG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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